molecular formula C9H9ClINO B1435211 3-Chloro-N-ethyl-4-iodobenzamide CAS No. 1698812-89-3

3-Chloro-N-ethyl-4-iodobenzamide

Cat. No. B1435211
CAS RN: 1698812-89-3
M. Wt: 309.53 g/mol
InChI Key: KTMJVWYCORVMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-ethyl-4-iodobenzamide (CIEB) is an organic compound that has been widely studied in the scientific community. It is a derivative of benzamide and is used in a variety of applications, including as a substitute for benzamide in organic synthesis. CIEB is also used in the synthesis of other organic compounds and can be used as a catalyst in certain reactions. CIEB is a versatile compound that has been studied for its potential applications in a wide range of fields, including medicine, drug discovery, and chemistry.

Scientific Research Applications

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its distinct spectroscopic properties, due to the presence of iodine, make it suitable for techniques like NMR and mass spectrometry .

Environmental Science

Environmental scientists might explore the compound’s behavior in ecosystems, such as its biodegradability or its interaction with other environmental chemicals. Understanding its environmental fate helps in assessing its impact and managing its use .

Materials Science

The compound’s properties could be investigated for the development of new materials. For instance, its incorporation into polymers or coatings might impart desirable characteristics like increased resistance to heat or chemical degradation .

Pharmacology

Pharmacologists could study 3-Chloro-N-ethyl-4-iodobenzamide for its pharmacokinetics and pharmacodynamics. It might serve as a lead compound for drugs targeting specific diseases, and its interactions with biological systems could be analyzed to optimize its therapeutic effects .

properties

IUPAC Name

3-chloro-N-ethyl-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJVWYCORVMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-ethyl-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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